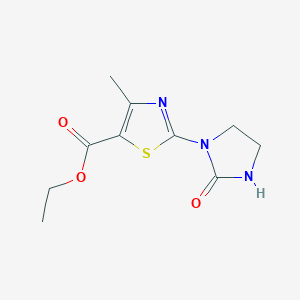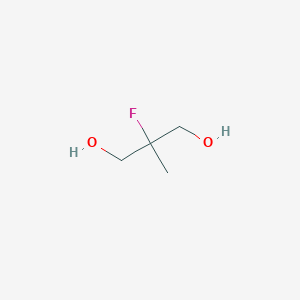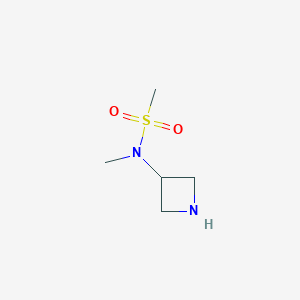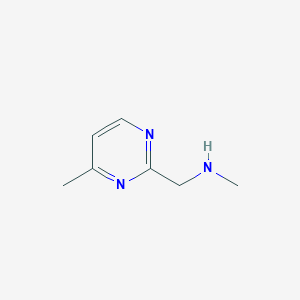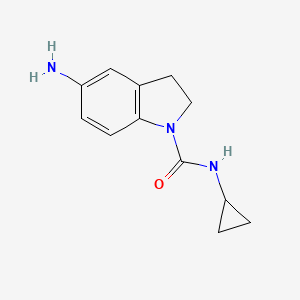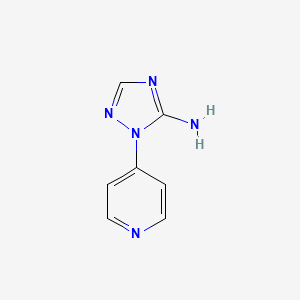
3-Fluoro-5-(pentafluorosulfur)benzyl bromide
Overview
Description
3-Fluoro-5-(pentafluorosulfur)benzyl bromide is a chemical compound with the CAS Number: 1240257-20-8 . Its IUPAC name is 1-(bromomethyl)-3-fluoro-5-(pentafluoro-lambda~6~-sulfanyl)benzene . The molecular weight of this compound is 315.08 .
Molecular Structure Analysis
The InChI code for 3-Fluoro-5-(pentafluorosulfur)benzyl bromide is 1S/C7H5BrF6S/c8-4-5-1-6(9)3-7(2-5)15(10,11,12,13)14/h1-3H,4H2 . This code provides a specific standard for molecular structure representation.Physical And Chemical Properties Analysis
3-Fluoro-5-(pentafluorosulfur)benzyl bromide is a liquid at ambient temperature .Scientific Research Applications
Synthesis of Fluorinated Compounds
3-Fluoro-5-(pentafluorosulfur)benzyl bromide: is a valuable reagent in the synthesis of various fluorinated compounds. Its unique structure allows for the introduction of fluorine atoms into organic molecules, which is crucial for creating compounds with enhanced stability, reactivity, and biological activity. This application is particularly relevant in the development of pharmaceuticals and agrochemicals where fluorination can lead to improved efficacy and selectivity .
Derivatization in Chromatography
This compound is used for the derivatization of alcohols, carboxylic acids, and sulfonamides in gas chromatography (GC). By converting these functional groups into more volatile derivatives, it improves their detection and quantification in GC analyses. This is essential for environmental monitoring and food safety testing, where precise measurements of contaminants are required .
Material Science Research
In material science, 3-Fluoro-5-(pentafluorosulfur)benzyl bromide contributes to the development of new polymers and coatings. The incorporation of fluorinated groups can result in materials with unique properties such as resistance to solvents, acids, and bases, as well as enhanced thermal stability .
Nuclear Magnetic Resonance (NMR) Spectroscopy
The compound’s fluorine atoms can be utilized as NMR spectroscopy probes. Fluorine NMR is a powerful tool in structural biology and organic chemistry, providing insights into the molecular structure and dynamics of fluorinated compounds .
Peptide Modification
Researchers use 3-Fluoro-5-(pentafluorosulfur)benzyl bromide for the selective modification of peptides. This can introduce fluorinated side chains into peptides, which can alter their conformation and potentially improve their stability and bioavailability for therapeutic applications .
Bioconjugation Techniques
The compound is employed in bioconjugation techniques to attach fluorinated tags to biomolecules. This is useful in the development of diagnostic tools and targeted drug delivery systems, where the fluorinated tags can enhance the imaging and tracking of these biomolecules .
Catalysis Research
In catalysis, the introduction of fluorinated groups can significantly alter the catalytic properties of a substance3-Fluoro-5-(pentafluorosulfur)benzyl bromide is used to synthesize fluorinated ligands and catalysts that can drive reactions with high selectivity and efficiency .
Environmental Studies
The compound’s reactivity with various environmental pollutants makes it a candidate for studying degradation pathways and developing remediation strategies. Its application in environmental studies helps in understanding the fate of pollutants and designing more effective degradation processes .
Safety And Hazards
This compound is classified as dangerous with the signal word “Danger” under the GHS05 pictogram . It has the hazard statement H314, which means it causes severe skin burns and eye damage . The precautionary statements include P260 (Do not breathe dust/fume/gas/mist/vapours/spray), P301+P330+P331 (IF SWALLOWED: rinse mouth. Do NOT induce vomiting), and P280 (Wear protective gloves/protective clothing/eye protection/face protection) .
properties
IUPAC Name |
[3-(bromomethyl)-5-fluorophenyl]-pentafluoro-λ6-sulfane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF6S/c8-4-5-1-6(9)3-7(2-5)15(10,11,12,13)14/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKTXJYLDFXWFOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)S(F)(F)(F)(F)F)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-5-(pentafluorosulfur)benzyl bromide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




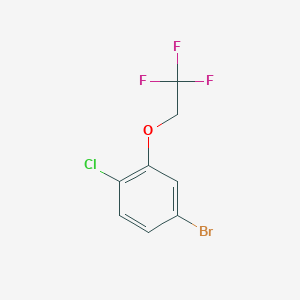
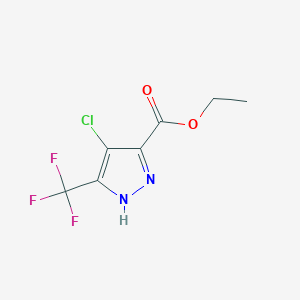

![N,N-dimethyl-2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]acetamide](/img/structure/B1399766.png)
